![molecular formula C14H10F3N5O B2795809 3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380173-02-2](/img/structure/B2795809.png)
3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C14H10F3N5O and a molecular weight of 321.2631.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves the use of trifluoromethyl groups and pyridinyl groups, which are common in medicinal chemistry due to their ability to form stable structures and interact with biological targets2.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazine ring, an azetidine ring, and a pyridine ring, all connected by various bonds. The trifluoromethyl group attached to the pyridine ring is a common feature in many pharmaceuticals and biologically active compounds, contributing to their stability and reactivity1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the sources I found. However, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles, and can undergo various transformations under different conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found. However, based on its structure, we can infer that it is likely to be a solid at room temperature, and its properties will be influenced by the presence of the trifluoromethyl group and the various nitrogen-containing rings1.Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of new pyridines and pyrazines with potential antimicrobial and anticancer activities. For instance, a study by Elewa et al. (2021) involved the synthesis of pyridine derivatives from benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate, evaluating their antibacterial and antitumor activities (Elewa et al., 2021).
- Elinson et al. (2018) reported on a multicomponent reaction using the compound to form new substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine scaffolds with biomedical applications (Elinson et al., 2018).
Structural Applications in Chemistry
- The compound has been used in the formation of complex structures, such as those in coordination chemistry. Cook et al. (2013) synthesized homoleptic iron(II) and cobalt(II) complexes using related ligands, providing insights into electronic properties and structural characteristics (Cook et al., 2013).
- Zhang and Yang (2011) explored its use in the formation of a mononuclear silver(I) complex, studying its supramolecular structure through intermolecular interactions (Zhang & Yang, 2011).
Innovations in Organic Synthesis
- Patil and Mahulikar (2013) developed a novel protocol for synthesizing asymmetrical 1,3-teraryls and phenanthrene-carbonitriles, utilizing this compound as a key ingredient, demonstrating the versatility in organic synthesis (Patil & Mahulikar, 2013).
- Sanad et al. (2018) achieved the synthesis of novel pyrido and pyrazolo derivatives incorporating the 1,3-diarylpyrazole moiety, highlighting the compound's role in the creation of complex heterocyclic structures (Sanad et al., 2018).
Utility in Heterocyclic Synthesis
- Fadda et al. (2012) used this compound in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, underscoring its utility in the creation of diverse heterocyclic compounds (Fadda et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.
Future Directions
The future directions for research on this compound could include further investigation into its synthesis and reactivity, as well as exploration of its potential applications in medicinal chemistry or other fields. Given the presence of the trifluoromethyl group and the nitrogen-containing rings, it may have interesting biological activity that could be worth exploring1.
properties
IUPAC Name |
3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O/c15-14(16,17)12-5-9(1-2-20-12)23-10-7-22(8-10)13-11(6-18)19-3-4-21-13/h1-5,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZHRFADOINJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)OC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)
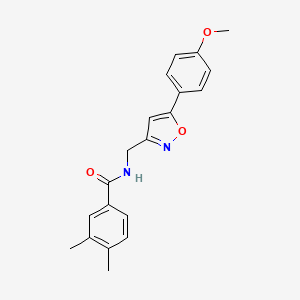
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795735.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
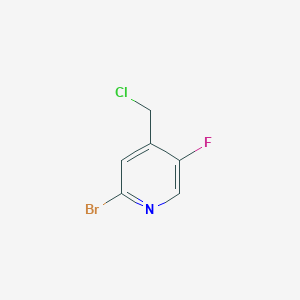
![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)
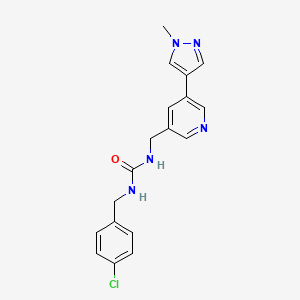
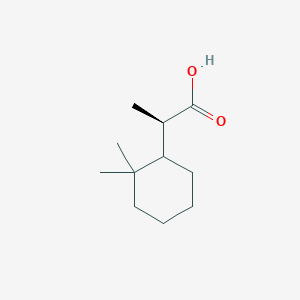
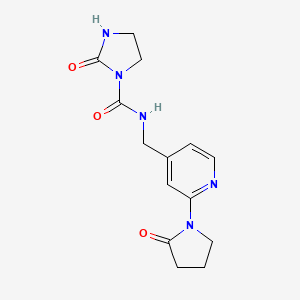
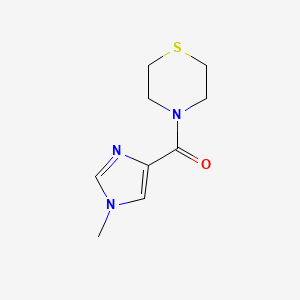
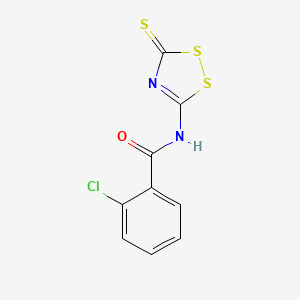
![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)